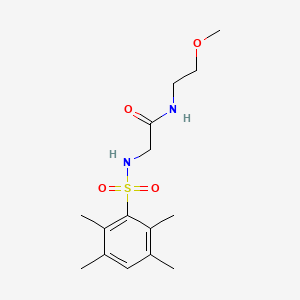

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide

CAS No.: 690644-48-5

Cat. No.: VC7665998

Molecular Formula: C15H24N2O4S

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690644-48-5 |

|---|---|

| Molecular Formula | C15H24N2O4S |

| Molecular Weight | 328.43 |

| IUPAC Name | N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |

| Standard InChI | InChI=1S/C15H24N2O4S/c1-10-8-11(2)13(4)15(12(10)3)22(19,20)17-9-14(18)16-6-7-21-5/h8,17H,6-7,9H2,1-5H3,(H,16,18) |

| Standard InChI Key | UWKWFVOCYAOACD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCOC)C)C |

Introduction

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a complex organic compound that falls within the category of sulfonamides. These compounds are characterized by the presence of a sulfonamide group, which is a sulfur atom bonded to two oxygen atoms and a nitrogen atom. This specific compound features a methoxyethyl group and a tetramethylbenzenesulfonamide moiety, making it of interest in medicinal chemistry due to its potential biological activities.

Synthesis:

The synthesis of N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide can be achieved through sulfonylation reactions. A common approach involves reacting an amine with a sulfonyl chloride to form the sulfonamide linkage.

Biological Targets:

This compound has been associated with the development of inhibitors for specific biological targets, such as PFKFB3, which is implicated in cancer and other diseases. The mechanism of action largely depends on its interaction with enzymes involved in metabolic pathways.

Potential Applications:

Given its structure, N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is of interest in medicinal chemistry, particularly in the design of drugs targeting metabolic pathways.

Patent Applications:

The compound has been referenced in various patent applications, indicating its significance in pharmaceutical research.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Significance |

|---|---|---|---|

| N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide | C14H21N2O3S | 299.40 g/mol | Potential inhibitor for PFKFB3, implicated in cancer and metabolic diseases. |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Complex formula | Not specified | Potential 5-lipoxygenase (5-LOX) inhibitor, showing anti-inflammatory potency. |

| Sulfonamide derivatives (e.g., 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides) | Varied | Varied | Exhibits anticancer activity and apoptosis-inducing properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume